4-氟-1H-吲唑-5-腈

描述

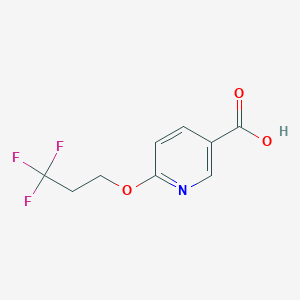

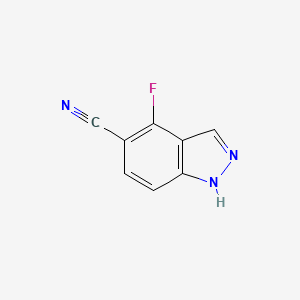

4-fluoro-1H-indazole-5-carbonitrile is a useful research compound. Its molecular formula is C8H4FN3 and its molecular weight is 161.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-fluoro-1H-indazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-1H-indazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药研究

吲唑核存在于许多重要的合成药物分子中 . 吲唑衍生物具有多种生物活性,例如抗病毒、抗炎、抗癌、抗HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾和抗胆碱酯酶活性 . 这使得“4-氟-1H-吲唑-5-腈”成为药物研究的潜在候选药物。

抗病毒活性

吲唑衍生物已显示出有希望的抗病毒活性。 例如,据报道6-氨基-4-取代烷基-1H-吲唑-2-取代羧酸酯衍生物为抗病毒剂 . 这表明“4-氟-1H-吲唑-5-腈”可以探索其潜在的抗病毒特性。

抗炎活性

吲唑衍生物已证明具有抗炎特性 . 因此,“4-氟-1H-吲唑-5-腈”可以研究其在治疗炎症疾病中的潜在用途。

抗癌活性

已发现吲唑衍生物具有抗癌特性 . 这表明“4-氟-1H-吲唑-5-腈”可能是癌症研究的潜在候选药物。

染料敏化太阳能电池 (DSSCs)

吲唑是一种高度共轭的分子,扩展了其在染料敏化太阳能电池 (DSSCs) 中的应用 . “4-氟-1H-吲唑-5-腈”可能用于开发高效的 DSSCs。

三线态光敏剂

由于存在吡唑部分,“4-氟-1H-吲唑-5-腈”可以与金属中心(例如 Ir、Ln 和 Eu)配位,形成异配或同配三线态光敏剂,这些光敏剂具有有效的配体到金属能量转移过程 . 这使其成为光敏剂领域研究的潜在候选药物。

作用机制

Target of Action

Indazole derivatives, which include 4-fluoro-1h-indazole-5-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indazole derivatives interact with their targets, leading to changes in cellular functions . For instance, some indazole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse therapeutic applications.

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.

Result of Action

Given the broad-spectrum biological activities of indazole derivatives, the compound’s action can result in a variety of molecular and cellular effects .

安全和危害

未来方向

4-Fluoro-1H-indazole can coordinate to a metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests potential applications in dye-sensitized solar cells (DSSCs) and other areas .

生化分析

Biochemical Properties

4-fluoro-1H-indazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The specific interactions of 4-fluoro-1H-indazole-5-carbonitrile with enzymes and proteins are crucial for its biological activity. These interactions can lead to the modulation of enzyme activity, protein-protein interactions, and signal transduction pathways.

Cellular Effects

4-fluoro-1H-indazole-5-carbonitrile has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication in infected cells . Additionally, 4-fluoro-1H-indazole-5-carbonitrile may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

属性

IUPAC Name |

4-fluoro-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOKYACZRGAYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624017 | |

| Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473416-81-8 | |

| Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)